8-(2,5-dimethylphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
8-(2,5-Dimethylphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that belongs to the class of imidazo[2,1-f]purines. This compound is characterized by its unique structure, which includes both dimethylphenyl and fluorophenyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(2,5-dimethylphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of the dimethylphenyl and fluorophenyl groups through various substitution reactions. Common reagents used in these reactions include:
- Dimethylformamide (DMF)
- Potassium carbonate (K2CO3)
- Palladium catalysts
The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 8-(2,5-Dimethylphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
- Oxidation : This reaction can introduce additional functional groups or modify existing ones.
- Reduction : Used to alter the oxidation state of the compound, often to increase its reactivity.
- Substitution : Both nucleophilic and electrophilic substitution reactions are possible, allowing for the introduction of different substituents.
- Oxidizing agents : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
- Reducing agents : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
- Substitution reagents : Halogens (Cl2, Br2), alkyl halides
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
8-(2,5-Dimethylphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several applications in scientific research:
- Chemistry : Used as a building block for the synthesis of more complex molecules.
- Biology : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
- Medicine : Explored for its therapeutic potential in treating various diseases, particularly those involving abnormal cell growth.
- Industry : Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 8-(2,5-dimethylphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
When compared to other similar compounds, 8-(2,5-dimethylphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Similar compounds include:
- 8-(2,5-Dimethylphenyl)-7-phenyl-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 8-(4-Fluorophenyl)-7-(2,5-dimethylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Properties
IUPAC Name |
6-(2,5-dimethylphenyl)-7-(4-fluorophenyl)-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN5O2/c1-13-5-6-14(2)17(11-13)29-18(15-7-9-16(24)10-8-15)12-28-19-20(25-22(28)29)26(3)23(31)27(4)21(19)30/h5-12H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNKFNZWQSVDII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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